5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
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Overview
Description
5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest due to its potential pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: 4-fluorophenylboronic acid, 5-chloro-2-aminopyrimidine, and 2-bromo-1,3-thiazole.
Catalyst: Palladium(II) acetate.
Base: Potassium carbonate.
Solvent: Tetrahydrofuran (THF).
Temperature: Typically around 80-100°C.
Reaction Time: Several hours, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, industrial methods may employ more cost-effective catalysts and reagents to reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position of the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiazolidines.
Scientific Research Applications
5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Explored for its anti-inflammatory, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of signaling pathways involved in inflammation, cell proliferation, and survival .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(4-fluorophenyl)pyrimidine: Similar structure but lacks the thiazole ring.
5-Chloro-2,4,6-trifluoropyrimidine: Contains additional fluorine atoms on the pyrimidine ring.
4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine: Contains a thieno ring instead of a thiazole ring
Uniqueness
5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine is unique due to the presence of both the thiazole and pyrimidine rings, which confer distinct chemical and biological properties. The combination of these rings allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
5-chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN4S/c14-9-5-18-13(16)19-11(9)10-6-17-12(20-10)7-1-3-8(15)4-2-7/h1-6H,(H2,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLPSXCWMXZJGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C3=NC(=NC=C3Cl)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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